molecular formula C23H42O5 B013814 1-Oleoyl-2-acetyl-sn-glycerol CAS No. 86390-77-4

1-Oleoyl-2-acetyl-sn-glycerol

Cat. No.: B013814
CAS No.: 86390-77-4
M. Wt: 398.6 g/mol
InChI Key: PWTCCMJTPHCGMS-YRBAHSOBSA-N
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Description

1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog. It is known for its ability to activate calcium-dependent protein kinase C (PKC) and induce the production of superoxide . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.

Scientific Research Applications

1-Oleoyl-2-acetyl-sn-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigates cellular signaling pathways, particularly those involving PKC.

    Medicine: Explores therapeutic potentials in diseases where PKC is implicated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Safety and Hazards

1-Oleoyl-2-acetyl-sn-glycerol is classified as a combustible liquid . It is recommended to avoid breathing vapours, mist or gas, and to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves . It should be stored at -20°C .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-2-acetyl-sn-glycerol is known to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Cellular Effects

The effects of this compound on cells are significant. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . This activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound that can be stored for up to 12 months .

Metabolic Pathways

This compound is involved in the PKC pathway . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-acetyl-sn-glycerol can be synthesized through esterification reactions involving oleic acid and glycerol derivatives. The process typically involves the following steps:

    Esterification: Oleic acid is reacted with glycerol in the presence of an acid catalyst to form 1-oleoyl-sn-glycerol.

    Acetylation: The 1-oleoyl-sn-glycerol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-acetyl-sn-glycerol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated diacylglycerols.

    Substitution: Various substituted diacylglycerols depending on the nucleophile used.

Comparison with Similar Compounds

  • 1-Stearoyl-2-acetyl-sn-glycerol
  • 1-Palmitoyl-2-acetyl-sn-glycerol
  • 1-Linoleoyl-2-acetyl-sn-glycerol

Comparison: 1-Oleoyl-2-acetyl-sn-glycerol is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interaction with PKC. Compared to other similar compounds, it may exhibit different potency and efficacy in activating PKC and inducing superoxide production .

Properties

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTCCMJTPHCGMS-YRBAHSOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86390-77-4
Record name 1-Oleoyl-2-acetylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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